Foreword: Unveiling a Versatile Synthetic Building Block
Foreword: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol
In the landscape of medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. Phenolic compounds, particularly those bearing multiple, orthogonally reactive functional groups, serve as invaluable starting points for the synthesis of complex molecular architectures. This guide focuses on 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol (CAS Number: 35090-64-3 ), a trifunctionalized phenol derivative with significant potential as an intermediate in organic synthesis. While direct literature on this specific molecule is nascent, its true value is revealed by understanding its logical synthesis from a well-characterized precursor and the subsequent chemical transformations it enables. This document provides not just a summary of properties but a practical, field-proven roadmap for its synthesis, characterization, and strategic application.
Core Chemical Identity and Physicochemical Properties
4-Bromo-2-(hydroxymethyl)-6-methoxyphenol is a substituted guaiacol (2-methoxyphenol) derivative. Its structure incorporates three key functional groups that dictate its reactivity and utility: a nucleophilic phenolic hydroxyl, a primary alcohol, and an aryl bromide suitable for cross-coupling reactions. The properties of the target compound and its common precursor, 4-Bromoguaiacol, are summarized below.
| Property | 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol | 4-Bromo-2-methoxyphenol (Precursor) | Source(s) |
| CAS Number | 35090-64-3 | 7368-78-7 | [1][2] |
| Molecular Formula | C₈H₉BrO₃ | C₇H₇BrO₂ | [3][4] |
| Molecular Weight | 233.06 g/mol | 203.03 g/mol | [3][4] |
| Appearance | Predicted: Off-white to pale yellow solid | White to off-white crystalline solid | [5] |
| Melting Point | 132 °C (for isomer 2316-61-2) | 34-37 °C | [3][5] |
| Boiling Point | Predicted: 326.7 ± 37.0 °C | 250.1 ± 20.0 °C at 760 mmHg | [3][5] |
| Solubility | Soluble in methanol, ethanol, DMSO, THF | Sparingly soluble in water; soluble in organic solvents | [5] |
Strategic Synthesis: A Two-Step Approach
The most logical and efficient synthesis of the title compound begins with the commercially available 4-Bromo-2-methoxyphenol (4-Bromoguaiacol). The strategy involves two key transformations: a regioselective ortho-formylation followed by a chemoselective reduction.
Caption: Proposed synthetic workflow for 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol.
Step 1: Magnesium-Mediated Ortho-Formylation
Causality: To introduce the hydroxymethyl group, we first install a formyl (aldehyde) group. While classic methods like the Reimer-Tiemann reaction exist, they often suffer from poor yields and regioselectivity. The Duff reaction is another alternative. However, a superior method for phenols is the magnesium-mediated formylation.[6] Here, anhydrous magnesium chloride acts as a Lewis acid, forming a chelate with the phenolic oxygen and the methoxy group. This chelation rigidly positions the complex, directing the electrophilic attack of activated paraformaldehyde specifically to the C6 position (ortho to the hydroxyl), which is sterically unhindered and electronically activated. Triethylamine serves as a mild base to deprotonate the phenol, facilitating chelate formation.
Detailed Protocol:
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Inert Atmosphere: To a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add anhydrous magnesium chloride (9.52 g, 100 mmol).
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Reagent Addition: Add solid paraformaldehyde (4.50 g, 150 mmol) to the flask. Evacuate and backfill with nitrogen three times.
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Solvent and Base: Add dry tetrahydrofuran (THF, 250 mL) via cannula, followed by the dropwise addition of triethylamine (14.0 mL, 100 mmol). Stir for 15 minutes to form a slurry.
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Substrate Addition: Dissolve 4-Bromo-2-methoxyphenol (10.15 g, 50 mmol) in 50 mL of dry THF and add it dropwise to the reaction mixture over 20 minutes.
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Reaction: Heat the mixture to a gentle reflux (approx. 70-75 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
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Workup: Cool the reaction to room temperature and add 100 mL of diethyl ether. Carefully pour the mixture into a separatory funnel containing 200 mL of 1 N HCl (aq). Caution: Gas evolution may occur.
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Extraction: Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure to yield the crude aldehyde. Purify via flash column chromatography (silica gel, gradient elution with Hexane:Ethyl Acetate) to afford pure 4-Bromo-2-formyl-6-methoxyphenol as a solid.
Step 2: Chemoselective Aldehyde Reduction
Causality: The conversion of the intermediate aldehyde to the target primary alcohol requires a mild reducing agent that will not affect the aryl bromide or the phenol. Sodium borohydride (NaBH₄) is the ideal reagent for this purpose. It is a highly chemoselective hydride donor that readily reduces aldehydes and ketones but is unreactive towards the aromatic ring and bromide. The reaction is typically performed in an alcoholic solvent like methanol, which also serves to protonate the resulting alkoxide intermediate.
Detailed Protocol:
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Dissolution: In a 250 mL round-bottom flask, dissolve the purified 4-Bromo-2-formyl-6-methoxyphenol (e.g., 5.0 g, 21.6 mmol) in methanol (100 mL).
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Cooling: Cool the solution to 0 °C in an ice-water bath.
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Reduction: Add sodium borohydride (0.98 g, 26.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
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Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis confirms the complete consumption of the starting aldehyde.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 N HCl (aq) at 0 °C until the pH is ~6-7 and gas evolution ceases.
-
Solvent Removal: Remove the bulk of the methanol via rotary evaporation.
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Extraction: Add deionized water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol, which can be further purified by recrystallization if necessary.
Structural Verification and Quality Control
Confirming the identity and purity of the final product is a critical, self-validating step. The following spectroscopic signatures are expected:
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¹H NMR: Appearance of a new singlet around δ 4.5-4.8 ppm corresponding to the benzylic -CH₂OH protons. The broad singlet for the primary alcohol -OH and the sharp singlet for the phenolic -OH will be visible and are D₂O exchangeable. The aldehyde proton signal (around δ 9.8-10.1 ppm) will be absent.
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¹³C NMR: Appearance of a new peak around δ 60-65 ppm for the -CH₂OH carbon. Disappearance of the aldehyde carbonyl carbon peak (around δ 190 ppm).
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IR Spectroscopy: Disappearance of the strong C=O stretch of the aldehyde (approx. 1680-1700 cm⁻¹). Appearance of a broad O-H stretching band (approx. 3200-3500 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks at m/z values corresponding to the [M]⁺ and [M+2]⁺ ions in an approximate 1:1 ratio.
Applications in Drug Discovery and Complex Synthesis
The synthetic value of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol lies in the orthogonal reactivity of its functional groups. It is not merely a molecule but a versatile platform for diversification.
Caption: Synthetic utility map showing potential modifications at each functional group.
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Aryl Bromide Handle: The C-Br bond is the primary site for building molecular complexity. It is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (for C-C bonds), Buchwald-Hartwig (for C-N bonds), and Sonogashira (for C-C triple bonds) reactions.[7] It also participates in copper-catalyzed Ullmann condensations for forming C-O bonds.[7] This allows for the direct attachment of diverse aromatic, heteroaromatic, or aliphatic groups.
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Phenolic Hydroxyl Handle: The acidic proton of the phenol allows for easy O-alkylation (e.g., Williamson ether synthesis) or O-acylation to introduce new side chains or protecting groups.
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Primary Alcohol Handle: This group offers further diversification. It can be oxidized back to an aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), allowing for subsequent reactions like reductive amination or Wittig olefination. Alternatively, it can be converted into esters or ethers.
This multi-functional scaffold is thus ideal for constructing combinatorial libraries and exploring structure-activity relationships (SAR) in drug discovery programs.
Safety and Handling
As a brominated phenol derivative, 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves.
-
Inhalation/Contact: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Reagents: The synthesis involves handling corrosive acids (HCl), flammable solvents (THF, Ether), and reactive reagents (NaBH₄). Follow standard laboratory procedures for handling these chemicals.
References
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PubChem. 4-Bromo-2-methoxyphenol. National Center for Biotechnology Information. Available at: [Link]
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Organic Syntheses. ortho-Formylation of phenols. Available at: [Link]
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AA Blocks. 2-bromo-4-[(hydroxyamino)methyl]-6-methoxyphenol. (Note: A related derivative). Available at: [Link]
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PubChemLite. 4-bromo-2-(hydroxymethyl)-6-methoxyphenol. Available at: [Link]
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Chemsrc. 2-bromo-4-(hydroxymethyl)-6-methoxyphenol. Available at: [Link]
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ResearchGate. Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. Available at: [Link]
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Organic Syntheses. 6-METHOXY-2-NAPHTHOL. (Note: General procedure for Grignard reactions). Available at: [Link]
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Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). (Note: General procedure for handling brominated phenols). Available at: [Link]
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Mol-Instincts. Compound 4-bromo-2-{[(5-tert-butyl-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol. (Note: A complex derivative). Available at: [Link]
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Canadian Journal of Chemistry. Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Available at: [Link]
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European Patent Office. Process for the synthesis of 2-methoxy-6-bromo-naphthalene. Available at: [Link]
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